
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 1215071-17-2) is a fluorinated piperidine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₁₀H₁₅F₂NO₃, with a molecular weight of 235.23 g/mol . The compound features a tert-butyl carbamate group at position 1, two fluorine atoms at the 3,3 positions, and a ketone at position 4 of the piperidine ring. It is commercially available in purities up to 95% and requires storage at 2–8°C under inert conditions due to its sensitivity to moisture and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes fluorination to introduce the difluoro group at the 3-position. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized piperidine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of novel piperidine derivatives with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoro group and the carbonyl group allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituted Piperidine Carboxylates
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (CAS: 1402047-77-1; Similarity: 0.83)
- Key Differences: Replaces the 3,3-difluoro and 4-oxo groups with a trifluoromethyl and amino group.
- Impact: The amino group introduces basicity, altering solubility and reactivity in nucleophilic reactions. The trifluoromethyl group enhances metabolic stability compared to difluorinated analogs .
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 190906-92-4; Similarity: 0.81)
- Key Differences : Substitutes the 3,3-difluoro groups with a methyl group.
Fluorinated Heterocycles with Varied Ring Sizes
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
- Key Differences : A 5-membered pyrrolidine ring instead of a 6-membered piperidine.
- The reduced conformational flexibility may limit its utility in certain synthetic pathways .
Functional Group Modifications
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1174020-50-8)
- Key Differences : Hydroxyl group replaces the 4-oxo group.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but requiring protection during synthetic steps .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point | Storage Conditions |
---|---|---|---|
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 235.23 | Not reported | 2–8°C, inert atmosphere |
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate HCl | 299.71 | Not reported | Room temperature |
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 215.27 | Not reported | 2–8°C |
- Notes: Fluorination increases molecular weight and stability but complicates crystallization. The lack of boiling point data for most analogs highlights challenges in purification .
Pharmaceutical Relevance
- Fluorinated piperidines are prioritized in drug discovery for enhanced bioavailability and resistance to cytochrome P450 oxidation. For example, This compound was repositioned for malaria therapy, leveraging its fluorine-mediated stability .
- Amino- or hydroxyl-substituted analogs are more suited for prodrug strategies or covalent inhibitor synthesis .
Biologische Aktivität
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS No. 1400264-85-8) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₀H₁₅F₂NO₃
- Molecular Weight : 253.24 g/mol
- Purity : Typically ≥ 95%
- Appearance : Yellow solid or powder
Synthesis
The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with difluorinated acylating agents. A common method includes using triethyl phosphonoacetate in the presence of sodium hydride under inert conditions to yield the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor in several pathways related to cancer and neurological disorders.
Case Studies
-
Cancer Research :
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -
Neurological Studies :
Study Type Effect Observed Behavioral Assay Reduced anxiety-like behavior Electrophysiology Enhanced GABA receptor activity
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest moderate absorption and metabolism rates. Further investigations are necessary to elucidate its bioavailability and half-life.
Toxicology
Toxicological assessments indicate that this compound exhibits low acute toxicity levels; however, chronic exposure studies are required to fully understand its safety profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine ring, followed by fluorination at the 3,3-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The 4-oxo group is introduced via oxidation or ketone formation. Optimization includes controlling reaction temperature (e.g., −78°C for fluorination to minimize side reactions) and selecting catalysts (e.g., Lewis acids for improved regioselectivity). Multi-step purification via column chromatography (hexanes/EtOAC mixtures) is often required .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : , , and NMR are essential to confirm fluorination and Boc-group integrity.
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities and validates bond lengths/angles .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- HPLC : Assesses purity, especially for detecting fluorination byproducts .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
- Storage : Store in a cool, dry environment (−20°C recommended) in airtight containers to prevent degradation .
- Emergency Measures : Immediate access to eyewash stations and emergency showers is critical due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
Advanced Research Questions
Q. How can low yields in the fluorination step be addressed?
Low yields often arise from incomplete fluorination or side reactions. Strategies include:
- Using anhydrous conditions to prevent hydrolysis of fluorinating agents.
- Employing catalytic amounts of HF scavengers (e.g., KF) to stabilize reactive intermediates.
- Screening alternative fluorination reagents (e.g., Selectfluor® for milder conditions) .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?
- Cross-validate using multiple techniques (e.g., coupling NMR with X-ray crystallography).
- Re-optimize computational models (DFT or MD simulations) with explicit solvent effects or dispersion corrections.
- Refer to hydrogen-bonding patterns (graph set analysis) to explain unexpected crystallographic data .
Q. What computational methods are suitable for predicting the reactivity of the 4-oxo group in further derivatizations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack or electrophilic substitution at the carbonyl group. Solvent effects (PCM model) and transition-state analysis (NEB method) help predict reaction pathways and regioselectivity .
Q. How can stereochemical challenges during piperidine ring functionalization be managed?
- Chiral HPLC : Separates enantiomers post-synthesis.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during ring functionalization.
- X-ray Diffraction : Confirms absolute configuration of intermediates .
Q. What strategies improve the compound’s stability under acidic or basic conditions?
- pH Buffering : Conduct reactions in neutral buffers to prevent Boc-group cleavage.
- Protecting Groups : Introduce temporary protecting groups (e.g., TMS for hydroxyls) during harsh reactions.
- Stress Testing : Accelerated stability studies (40°C/75% RH) identify degradation pathways .
Q. How can byproducts from fluorination be identified and removed?
- LC-MS : Detects fluorinated isomers or defluorinated byproducts.
- Recrystallization : Use solvent pairs (e.g., EtOAc/hexanes) to isolate the pure product.
- Reaction Monitoring : In situ IR spectroscopy tracks fluorination progress .
Q. What are the emerging applications of this compound in medicinal chemistry?
Fluorinated piperidines are key intermediates in protease inhibitors and kinase-targeting drugs. The 4-oxo group enables further functionalization (e.g., reductive amination for bioactive amine derivatives). Recent studies highlight its use in fluorinated analogs of FDA-approved drugs (e.g., JAK2 inhibitors) .
Eigenschaften
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZBFUOJMJSIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718464 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-17-2 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.